9-Tert-butylbenzo[pqr]tetraphene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80484-55-5 |
|---|---|
Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
9-tert-butylbenzo[a]pyrene |
InChI |
InChI=1S/C24H20/c1-24(2,3)19-11-9-17-13-18-8-7-15-5-4-6-16-10-12-20(21(17)14-19)23(18)22(15)16/h4-14H,1-3H3 |
InChI Key |
CVHZUPODBVYRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2C=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Microscopic Characterization for Structural Elucidation of Benzo Pqr Tetraphene Derivatives
High-Resolution Scanning Probe Microscopy (e.g., Scanning Tunneling Microscopy (STM), Noncontact Atomic Force Microscopy (nc-AFM))
High-resolution scanning probe microscopy techniques, including Scanning Tunneling Microscopy (STM) and Noncontact Atomic Force Microscopy (nc-AFM), are powerful tools for visualizing single molecules on surfaces, providing direct evidence of their structure and arrangement.
For 9-Tert-butylbenzo[pqr]tetraphene, STM would be employed to image the molecule adsorbed on a conductive substrate, such as a gold or silver single crystal. The resulting images would reveal the planar benzo[pqr]tetraphene core and the protruding tert-butyl group. The tunneling current in STM is sensitive to the local density of states, which would allow for the electronic structure of the molecule to be mapped.
Complementing STM, nc-AFM with a functionalized tip (e.g., with a carbon monoxide molecule) can achieve sub-molecular resolution, enabling the direct visualization of the covalent bond structure. nih.govresearchgate.net This technique would be expected to resolve the individual benzene (B151609) rings of the benzo[pqr]tetraphene core and the carbon-carbon bonds of the tert-butyl substituent. This level of detail is crucial for confirming the connectivity of the atoms and identifying any potential structural isomers or degradation products. The imaging of 'olympicene' benzo[cd]pyrenes, which are structurally related to benzo[pqr]tetraphenes, has successfully demonstrated the capability of STM and nc-AFM in characterizing complex PAHs and their reaction products on surfaces. nih.govresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Polycyclic Aromatic Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be necessary for a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to show a distinct set of signals for the aromatic protons of the benzo[pqr]tetraphene core. The chemical shifts and coupling constants of these protons would provide information about their electronic environment and spatial relationships. The tert-butyl group would exhibit a characteristic singlet in the upfield region of the spectrum, integrating to nine protons.
The ¹³C NMR spectrum would reveal the resonances for all carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of their position within the fused ring system, while the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would have distinct chemical shifts.
To unambiguously assign all resonances, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would establish correlations between protons and carbons, allowing for the complete and accurate mapping of the molecular structure.
High-Resolution Mass Spectrometry Techniques (e.g., MALDI-HRMS) for Molecular Integrity Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular weight and elemental composition of a compound with high accuracy and precision. For a relatively large and potentially insoluble molecule like this compound, Matrix-Assisted Laser Desorption/Ionization High-Resolution Mass Spectrometry (MALDI-HRMS) is a particularly suitable technique.
In a MALDI-HRMS experiment, the sample would be co-crystallized with a suitable matrix and irradiated with a laser. This process would gently ionize the molecule, typically forming the molecular ion [M]⁺ or a protonated species [M+H]⁺. The high-resolution mass analyzer would then determine the mass-to-charge ratio of the ion with very high accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming that it corresponds to that of this compound (C₂₉H₂₂). The isotopic distribution pattern observed in the mass spectrum would further corroborate the elemental composition.
X-ray Crystallographic Analysis for Precise Three-Dimensional Structural Determination of Tetraphene Derivatives
The resulting crystal structure would provide a detailed view of the planarity of the benzo[pqr]tetraphene core and the orientation of the tert-butyl group relative to the aromatic system. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as π-π stacking between the aromatic cores of adjacent molecules. While a crystal structure for this compound itself is not publicly available, the successful X-ray crystallographic analysis of related dibenzo[c,pqr]tetraphene derivatives demonstrates the power of this technique for elucidating the precise solid-state structures of this class of compounds.
Theoretical and Computational Investigations of 9 Tert Butylbenzo Pqr Tetraphene Electronic Structure and Reactivity
Quantum Chemical Calculations for Electronic Structure Prediction (e.g., Density Functional Theory (DFT), Spin-Flip Time-Dependent Density Functional Theory (SF-TDDFT))
The foundation for understanding the electronic characteristics of 9-tert-butylbenzo[pqr]tetraphene lies in quantum chemical calculations. Density Functional Theory (DFT) is a powerful and widely used method for predicting the ground-state electronic structure of molecules. By approximating the electron density, DFT can accurately calculate molecular geometries, energies, and other electronic properties. For a molecule like benzo[pqr]tetraphene, a hybrid functional such as B3LYP or a range-separated functional like M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to obtain a reliable description of its electronic ground state. nih.gov
For studying excited states or systems with potential multireference character, such as those with a biradicaloid nature, more advanced methods are necessary. Spin-Flip Time-Dependent Density Functional Theory (SF-TDDFT) is particularly well-suited for describing low-lying excited states and situations where the ground state has significant open-shell character. Unlike standard TDDFT, the SF-TDDFT method starts from a high-spin triplet reference state to calculate singlet and triplet states, providing a more balanced description of states with different spin multiplicities. This approach is crucial for accurately characterizing the potential biradicaloid nature of tetrathiophene derivatives.
Aromaticity and Antiaromaticity Assessment in Tetraphene Systems
Aromaticity is a key concept in the chemistry of PAHs, dictating their stability and reactivity. Several computational tools are used to quantify this property.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value signifies a paratropic ring current, indicative of antiaromaticity. electronicsandbooks.com Values close to zero suggest a non-aromatic character. For a polycyclic system like benzo[pqr]tetraphene, NICS calculations would be performed for each individual ring to map out the local aromaticity across the molecule.
The Anisotropy of the Induced Current Density (AICD) method provides a visual representation of the electron currents induced by an external magnetic field. This allows for a direct observation of diatropic (aromatic) or paratropic (anti-aromatic) current loops within the molecular framework, offering a more detailed picture than NICS alone. electronicsandbooks.com
Table 1: Illustrative NICS(1) values for Representative Aromatic and Antiaromatic Systems
| Compound | Ring Type | Typical NICS(1) value (ppm) | Aromaticity |
| Benzene (B151609) | 6-membered | -17.6 | Aromatic |
| Cyclobutadiene | 4-membered | +18.3 | Antiaromatic |
| Phenanthrene (B1679779) | Outer Rings | Negative | Aromatic |
| Phenanthrene | Central Ring | Less Negative | Less Aromatic |
Note: NICS(1) refers to the value calculated 1 Å above the ring plane. Data is illustrative based on typical computational results for these molecules. electronicsandbooks.com
While Hückel's rule (4n+2 π-electrons for aromaticity) is strictly applicable only to monocyclic systems, its principles form the basis for understanding aromaticity in larger molecules. nih.govlibretexts.org
Baird's rule is complementary to Hückel's rule and applies to the lowest triplet excited state. It states that in the triplet state, cyclic systems with 4n π-electrons are aromatic, while those with 4n+2 π-electrons are antiaromatic. mdpi.com This reversal of aromaticity upon electronic excitation has significant implications for the photophysical properties of PAHs and can be used to rationalize triplet state energies. electronicsandbooks.commdpi.com
Superaromaticity and global aromaticity are concepts that describe the aromatic character of large, macrocyclic π-conjugated systems that can sustain a global ring current around the entire macrocycle, in addition to local ring currents. nih.govelsevierpure.com These phenomena are typically observed in large coronoid or cycloarene structures, often described as having an "annulene-within-an-annulene" electronic structure. elsevierpure.com For a relatively small PAH like benzo[pqr]tetraphene, which lacks a central cavity and a macrocyclic π-system, the concept of superaromaticity is generally not applicable. Its aromaticity is best described by the local aromaticity of its constituent rings. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electronic Band Structures
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic and optical properties. The energy difference between them, known as the HOMO-LUMO gap, is a key parameter that influences chemical reactivity and the wavelength of light absorption. youtube.com A smaller gap generally corresponds to a molecule that is more easily excited and absorbs light at longer wavelengths.
DFT calculations are routinely used to determine the energies of the HOMO and LUMO. For this compound, the introduction of the tert-butyl group is expected to influence these energy levels. As an electron-donating group, the tert-butyl substituent would likely raise the energy of the HOMO more significantly than the LUMO. nih.govrsc.org This would result in a narrowing of the HOMO-LUMO gap compared to the unsubstituted benzo[pqr]tetraphene, leading to a red-shift in its absorption spectrum.
Table 2: Representative HOMO-LUMO Gaps for Various Polycyclic Aromatic Hydrocarbons (Calculated via DFT)
| Compound | Number of Rings | HOMO-LUMO Gap (eV) |
| Naphthalene (B1677914) | 2 | ~4.8 |
| Anthracene | 3 | ~3.5 |
| Phenanthrene | 3 | ~4.1 |
| Tetracene | 4 | ~2.8 |
Note: These are typical values from DFT calculations and can vary with the specific functional and basis set used. The trend shows that the gap generally decreases as the size of the linear acene series increases.
Characterization of Spin States and Biradicaloid Nature in Open-Shell Tetraphene Derivatives
While most stable PAHs have a closed-shell singlet ground state, some possess an open-shell singlet or "biradicaloid" character. This occurs when the HOMO-LUMO gap is small enough that the energy required to promote an electron from the HOMO to the LUMO is comparable to the spin-pairing energy, leading to two unpaired electrons. The biradicaloid character increases with the number of rings in some series of thiophene-based molecules. researchgate.net
The presence of a biradicaloid nature significantly impacts the molecule's electronic, magnetic, and optical properties. The unrestricted formulation of DFT (UDFT) is often used to investigate such systems, as it can lead to a broken-symmetry solution that describes the localization of the two radical centers. researchgate.net The degree of biradical character can be quantified using various theoretical indices. For benzo[pqr]tetraphene and its derivatives, computational investigation using methods like SF-TDDFT or analysis of the UDFT solution would be necessary to determine if the ground state possesses any significant biradicaloid nature. This is particularly relevant for understanding its reactivity and potential applications in molecular electronics and spintronics.
Computational Exploration of Charge Distribution and Electronic Delocalization Pathways
The electronic landscape of a polycyclic aromatic hydrocarbon is fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to visualize and quantify the distribution of electrons within a molecule. For this compound, the charge distribution is primarily governed by the extensive π-system of the fused aromatic rings and modulated by the electronic effects of the tert-butyl substituent.
Electronic delocalization, a hallmark of aromatic systems, describes the spreading of π-electrons over the entire molecule. In benzo[pqr]tetraphene, the π-electrons are not confined to individual benzene rings but are distributed across the fused ring system. This delocalization is a key factor in the molecule's stability. Computational methods such as the analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer insights into these delocalization pathways. The HOMO often shows the regions of highest electron density and is associated with the molecule's ability to donate electrons, while the LUMO indicates regions susceptible to accepting electrons. The presence of the tert-butyl group can be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to the unsubstituted parent compound.
The following table summarizes the expected qualitative effects of the 9-tert-butyl group on the charge distribution and electronic delocalization of benzo[pqr]tetraphene.
| Property | Unsubstituted Benzo[pqr]tetraphene | This compound |
| Charge at Position 9 | Neutral (within the delocalized system) | Slightly negative (electron-rich) |
| HOMO Energy | Baseline value | Increased (less negative) |
| LUMO Energy | Baseline value | Minor change, potentially slightly raised |
| Overall Polarity | Nonpolar | Slightly polar |
Theoretical Predictions of Reactivity and Stability Profiles for Benzo[pqr]tetraphene Architectures
The reactivity and stability of PAHs are intrinsically linked to their electronic structure. Theoretical predictions, often based on Density Functional Theory (DFT) calculations, provide valuable data on these properties. Key descriptors of reactivity include the HOMO-LUMO gap, ionization potential, and electron affinity.
The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For the parent benzo[pqr]tetraphene, a calculated HOMO-LUMO gap has been reported. rsc.org The introduction of the electron-donating tert-butyl group is anticipated to decrease this gap, thereby increasing the molecule's reactivity. This is primarily due to the destabilization (raising of the energy) of the HOMO.
The table below presents a comparison of key theoretical reactivity and stability descriptors for benzo[pqr]tetraphene and the expected changes for its 9-tert-butyl derivative.
| Parameter | Benzo[pqr]tetraphene (Calculated/Expected) | This compound (Predicted Trend) |
| HOMO-LUMO Gap | 2.8518 eV rsc.org | Decrease |
| Ionization Potential | Moderate | Decrease |
| Electron Affinity | Low | Minor change, potentially slight decrease |
| Kinetic Stability | High | Decrease |
| Thermodynamic Stability | High | Minor change, potentially slight decrease due to steric hindrance |
| Reactivity towards Electrophiles | Moderate | Increase |
It is important to note that while these theoretical predictions provide a robust framework for understanding the chemical nature of this compound, experimental validation remains essential for confirming these computational insights.
Structure Electronic Property Relationships in 9 Tert Butylbenzo Pqr Tetraphene and Analogous Systems
Influence of Molecular Topology and Spatial Confinement on Electronic Features of Nanographenes
The electronic characteristics of nanographenes, which can be considered as precisely defined cutouts of a graphene sheet, are heavily influenced by their size, shape, and topology. epa.govacs.orgresearchgate.netnih.gov Unlike extended graphene with its zero band gap, the quantum confinement of electrons within the nanoscale dimensions of these molecules leads to the opening of a finite band gap, a critical feature for semiconductor applications. epa.govacs.orgresearchgate.netnih.gov
The topology of the π-electron network dictates the extent of electron delocalization. In principle, polycyclic aromatic systems favor planarity to maximize orbital overlap and aromatic stabilization. rsc.org However, the introduction of certain structural motifs, such as cove, fjord, and helical regions, can induce out-of-plane distortions due to steric hindrance between hydrogen atoms. rsc.org This deviation from planarity can, in turn, affect the electronic properties.
Furthermore, the manner in which benzene (B151609) rings are fused—whether in a cata-condensed or peri-condensed fashion—influences the electronic structure. rsc.org Peri-condensed PAHs, where a carbon atom can be shared by up to three rings, create more "2D" like structures and can exhibit different electronic behaviors compared to their cata-condensed counterparts. rsc.org
Effects of Edge Structure (Armchair, Zigzag, Cove) on the Electronic Behavior of Extended PAHs
The periphery or edge structure of extended PAHs is a key determinant of their electronic properties. The two primary edge types, armchair and zigzag, impart distinct electronic characteristics. nih.govacs.orgresearchgate.net
Zigzag Edges: Graphene nanoribbons and PAHs with zigzag edges are known to exhibit spin-polarized edge states with energies near the Fermi level. nih.gov This can lead to unique magnetic and electronic properties. Generally, PAHs with a higher proportion of zigzag edges tend to have smaller band gaps compared to those with predominantly armchair edges. nih.govacs.org The reactivity of zigzag edges is also typically greater than that of armchair edges. researchgate.net
Armchair Edges: PAHs with armchair edges generally possess wider band gaps that are sensitive to the width of the ribbon or the size of the molecule. nih.govacs.org
Cove Regions: The presence of "cove" regions, which are concave areas in the molecular structure, can introduce steric strain and cause distortions from planarity. rsc.orgrsc.org These contorted structures can influence the electronic properties and reactivity of the PAH. rsc.org Benzo[rst]pentaphene is an example of a PAH that features a combination of zigzag and armchair edges, highlighting the complexity that can arise from different edge terminations within a single molecule. researchgate.net
The electronic properties of various PAHs based on their edge structures are summarized in the table below.
| Edge Structure | Key Electronic Features | Example Compounds |
| Zigzag | Smaller band gaps, spin-polarized edge states. | Tetracene, Peri-tetracene |
| Armchair | Wider, width-dependent band gaps. | Chrysene |
| Cove | Can induce non-planarity, affecting electronic properties. | Benzo[rst]pentaphene |
Role of Alkyl Substituents (e.g., tert-butyl groups) on Conformational Dynamics and Electronic Tuning in Tetraphene Systems
The introduction of bulky alkyl substituents, such as tert-butyl groups, onto a PAH framework like tetraphene can significantly impact its properties. These groups can improve the solubility of large PAHs by suppressing aggregation, which is often a practical challenge. nih.gov
From an electronic standpoint, tert-butyl groups can tune the properties of the parent molecule. For instance, the insertion of tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO) due to hyperconjugation and electrostatic effects. nih.govnih.gov This modification of the LUMO level can alter the electron-accepting ability of the molecule and influence intramolecular electronic communication between different redox-active units within a larger molecular system. nih.govnih.gov
Furthermore, bulky substituents can influence the conformational dynamics of the molecule. The addition of tert-butyl groups can amplify internal conformational effects, potentially leading to distinct arrangements of the molecules on surfaces. researchgate.net This can be a crucial factor in the design of molecular systems for applications in next-generation electronic sensors and devices where molecule-substrate interactions are paramount. researchgate.net
Modulation of Electronic and Magnetic Properties via Heteroatom Doping in Nanographene Analogues
The intentional replacement of carbon atoms within the π-conjugated framework of nanographenes with heteroatoms (a process known as heteroatom doping) is a powerful strategy for tuning their electronic and magnetic properties. epa.govacs.orgresearchgate.netnih.govacs.org This approach is analogous to the doping of inorganic semiconductors. epa.govacs.orgresearchgate.netnih.gov
The type of heteroatom, its position, and concentration within the nanographene structure all have a profound impact on the resulting properties. epa.govacs.orgresearchgate.netacs.org For example:
Nitrogen (N) doping can be achieved by incorporating aromatic rings like pyrrole (B145914) or antiaromatic rings like pyrazine (B50134) into the nanographene structure. acs.orgnih.govacs.org
Sulfur (S) doping can be accomplished through the annulation of thiophene (B33073) rings. acs.orgnih.govacs.org
Boron (B) and Oxygen (O) doping have also been explored to modify the electronic characteristics of zigzag-edged nanographenes. acs.org
Heteroatom doping can effectively modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), alter the band gap, change the electron density distribution, and even influence the magnetic properties of the nanographene molecule. nih.govacs.org This precise, bottom-up synthetic control over the molecular structure allows for the creation of tailor-made materials for specific photonic, optoelectronic, and spintronic applications. epa.govacs.orgresearchgate.net
The effects of different heteroatoms on the properties of nanographenes are summarized below.
| Heteroatom | Method of Incorporation | Effects on Properties |
| Nitrogen | Replacement of benzene with pyrrole or pyrazine rings. | Modulates energy levels, band gaps, and electron densities. |
| Sulfur | Thiophene annulation. | Modulates energy levels, band gaps, aromaticity, and magnetic properties. |
| Boron | Incorporation into zigzag edges. | Modifies electronic and magnetic properties. |
| Oxygen | Incorporation into zigzag edges. | Modifies electronic and magnetic properties. |
Symmetry Considerations and Their Impact on Electronic Transitions and Optical Properties of Polycyclic Aromatic Compounds
The symmetry of a polycyclic aromatic compound plays a critical role in determining its optical properties, particularly which electronic transitions are "allowed" or "forbidden". In molecules with a high degree of symmetry, certain electronic transitions may be forbidden by selection rules, leading to them being "dark" or having very low intensity in absorption spectra. researchgate.net
The symmetry of the molecule's π-electron system is a key factor. The breaking of this symmetry, however, does not always lead to a significant change in the intensity of these dark transitions. researchgate.net This suggests that other factors, such as the Franck-Condon overlap between the ground and excited state geometries, also play a crucial role. If the molecule undergoes a significant structural deformation upon excitation, the vertical transition from the ground state may be very weak, regardless of the symmetry considerations. researchgate.net
Advanced Materials Science Applications of Tetraphene Based Nanographenes
Development of Organic Semiconductor Materials for Electronic Devices
The extended π-conjugated system of the benzo[pqr]tetraphene core is a fundamental prerequisite for charge transport, making it a potential candidate for use in organic semiconductor materials. The introduction of a bulky tert-butyl group could enhance the solubility of this otherwise planar and aggregation-prone molecule in organic solvents. This improved processability is a significant advantage for the fabrication of thin-film electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The tert-butyl group would also influence the solid-state packing of the molecules, which is a critical determinant of charge carrier mobility. By preventing overly close π-π stacking, it might lead to more favorable intermolecular electronic coupling for efficient charge transport.
Hypothetical Device Performance Metrics:
| Parameter | Potential Influence of 9-Tert-butyl Substitution |
|---|---|
| Solubility | Increased, allowing for solution-based processing. |
| Film Morphology | Altered crystal packing, potentially leading to optimized thin-film microstructures. |
| Charge Carrier Mobility | Modulated by changes in intermolecular overlap and electronic coupling. |
| Device Stability | Potentially enhanced due to the steric protection of the aromatic core. |
Functional Chromophores and Optoelectronic Applications of π-Extended Systems
Benzo[pqr]tetraphene possesses inherent photophysical properties, including absorption and emission in the ultraviolet-visible range. These properties make it a chromophore that could be utilized in optoelectronic applications. The tert-butyl group, being an electronically donating alkyl group, might induce a slight red-shift in the absorption and emission spectra of the parent molecule. More significantly, its steric bulk could be leveraged to control intermolecular interactions in the solid state, which is crucial for applications in organic light-emitting diodes (OLEDs). By preventing aggregation-caused quenching of fluorescence, the quantum yield of emission could be enhanced, leading to more efficient light-emitting devices.
Potential in Spintronics through Tunable Spin States in Radicaloid Nanographenes
While benzo[pqr]tetraphene itself has a closed-shell electronic ground state, the broader class of nanographenes can be designed to possess open-shell radical character, making them interesting for spintronics. The design of such molecules often involves creating specific topologies that lead to unpaired electrons. While there is no direct evidence of 9-Tert-butylbenzo[pqr]tetraphene having a radicaloid nature, the functionalization of nanographenes with bulky groups like tert-butyl is a known strategy to sterically protect reactive radical centers, thereby increasing their stability. If the benzo[pqr]tetraphene core were to be modified to induce a non-zero spin state, the tert-butyl group could play a crucial role in creating a persistent radical.
Model Systems for Graphene Nanoribbons (GNRs) and Graphene Quantum Dots (GQDs) Research
Atomically precise nanographenes are often used as molecular models to understand the fundamental properties of larger graphene-based materials like graphene nanoribbons (GNRs) and graphene quantum dots (GQDs). This compound can be considered a well-defined molecular subunit of a larger graphene lattice. Studying its electronic and optical properties can provide insights into how the introduction of defects (in this case, an alkyl functional group) on a graphene surface might alter the properties of GNRs and GQDs. The tert-butyl group acts as a specific type of edge functionalization, and understanding its impact on the electronic structure of a small molecule can help predict the behavior of similarly functionalized larger graphene materials.
Applications in Supramolecular Chemistry and Rational Ligand Design
The planar aromatic surface of this compound makes it a candidate for forming non-covalent interactions, such as π-π stacking and van der Waals forces, which are the basis of supramolecular chemistry. The tert-butyl group would add a steric element to these interactions, allowing for more controlled self-assembly of molecules into well-defined nanostructures. Furthermore, in the context of rational ligand design, polycyclic aromatic hydrocarbons can act as ligands for transition metals. The electronic properties of the benzo[pqr]tetraphene core could be tuned by the tert-butyl group, which in turn would affect the properties of any resulting metal complex. This could be relevant in the development of new catalysts or functional materials where the metal center's properties are modulated by the π-system of the ligand.
Future Directions and Emerging Research Avenues for Benzo Pqr Tetraphene Chemistry
Innovation in Synthetic Methodologies for Enhanced Scalability and Atomically Precise Structures
The synthesis of complex polycyclic aromatic hydrocarbons like benzo[pqr]tetraphene derivatives presents a significant challenge. Traditional methods often require harsh conditions and result in low yields. nih.gov Future research will likely focus on developing more efficient and precise synthetic routes. Innovations in this area could include the application of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which have been successfully used to create larger, soluble PAHs. numberanalytics.comnih.gov The adoption of these methods could allow for the direct introduction of functionalities like the tert-butyl group. nih.gov
Furthermore, techniques like phenyl addition-dehydrocyclization and various ring-closing reactions are emerging as powerful tools for constructing complex aromatic systems. researchgate.netresearchgate.net The development of bottom-up synthesis approaches, particularly those utilized for creating structurally well-defined graphene nanoribbons, could be adapted for the atomically precise construction of benzo[pqr]tetraphene derivatives. researchgate.netrsc.org These methods offer unparalleled control over the final structure, which is crucial for establishing clear structure-property relationships.
Rational Design of Next-Generation Tetraphene Derivatives with Tailored Electronic Profiles
The electronic properties of PAHs are highly tunable through chemical modification. The rational design of new benzo[pqr]tetraphene derivatives with specific electronic profiles is a key area for future research. The introduction of substituents, such as the tert-butyl group, can significantly alter the electronic landscape of the molecule. researchgate.net The steric hindrance imposed by a bulky group like tert-butyl can affect the planarity of the aromatic system, thereby influencing its electronic and photophysical properties. numberanalytics.com
Computational modeling and density-functional theory (DFT) will play a crucial role in predicting the effects of different substituents on the electronic band gap, charge carrier mobility, and optical properties of benzo[pqr]tetraphene derivatives. nih.gov This predictive power will guide synthetic efforts towards molecules with properties tailored for specific applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). youtube.com The goal is to achieve fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance.
Exploration of Advanced Functional Materials with Novel and Multi-Responsive Properties
Benzo[pqr]tetraphene and its derivatives are promising building blocks for advanced functional materials. Their extended π-conjugated systems give rise to interesting optical and electronic properties. researchgate.net Future research will likely explore the incorporation of these molecules into larger supramolecular assemblies, polymers, and framework materials. The introduction of functional groups that can impart responsiveness to external stimuli, such as light, heat, or chemical analytes, is a particularly exciting avenue.
The self-assembly of appropriately functionalized benzo[pqr]tetraphenes could lead to the formation of well-ordered nanostructures with unique properties. These materials could find applications in sensors, molecular electronics, and photonics. mun.ca The development of materials with multi-responsive properties, where two or more stimuli can be used to control the material's function, is a long-term goal in this field.
Interdisciplinary Collaborations in Nanoscience, Condensed Matter Physics, and Theoretical Chemistry
The full potential of benzo[pqr]tetraphene chemistry can only be realized through strong interdisciplinary collaborations. The synthesis of novel derivatives is just the first step. A deep understanding of their properties and potential applications requires expertise from various fields.
Nanoscience: The fabrication and characterization of nanoscale devices incorporating these molecules will be essential. nih.gov
Condensed Matter Physics: The study of the electronic and magnetic properties of single molecules and bulk materials will provide fundamental insights. nih.gov
Theoretical Chemistry: Advanced computational methods will be crucial for predicting molecular properties and guiding the design of new materials. nih.gov
Such collaborations will be vital for translating fundamental chemical discoveries into tangible technological advancements, for example, in the development of next-generation electronic and optoelectronic devices based on precisely engineered graphene nanostructures. escholarship.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
